molecular formula C11H10ClFO3 B8370850 2-(4-Chloro-6-fluoro-1-hydroxy-1-indanyl)acetic acid

2-(4-Chloro-6-fluoro-1-hydroxy-1-indanyl)acetic acid

Cat. No. B8370850
M. Wt: 244.64 g/mol
InChI Key: QTTNKUWTLRRACA-UHFFFAOYSA-N
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Patent
US05708033

Procedure details

A mixture of ethyl 2-(4-chloro-6-fluoro-1-hydroxy-1-indanyl)acetate (14.5 g, 0.05 mol), 1N sodium hydroxide (52 ml) and absolute ethanol (100 ml) was stirred for 18 h at room temperature. The mixture was concentrated in vacuo, diluted with H2O and washed with diethyl ether. The aqueous phase was neutralised with 1.0N hydrochloric acid (52 ml) and extracted with diethyl ether. The diethyl ether extracts were dried over sodium sulphate, filtered and concentrated in vacuo to give 12.5 g (96%) of crude 2-(4-chloro-6-fluoro-1-hydroxy-1-indanyl)acetic acid. This material was used immediately without further purification.
Name
ethyl 2-(4-chloro-6-fluoro-1-hydroxy-1-indanyl)acetate
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2([CH2:13][C:14]([O:16]CC)=[O:15])[OH:12].[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2([CH2:13][C:14]([OH:16])=[O:15])[OH:12] |f:1.2|

Inputs

Step One
Name
ethyl 2-(4-chloro-6-fluoro-1-hydroxy-1-indanyl)acetate
Quantity
14.5 g
Type
reactant
Smiles
ClC1=C2CCC(C2=CC(=C1)F)(O)CC(=O)OCC
Name
Quantity
52 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 18 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with H2O
WASH
Type
WASH
Details
washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The diethyl ether extracts were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=C2CCC(C2=CC(=C1)F)(O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 102.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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